3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol
CAS No.: 326881-62-3
Cat. No.: VC2343429
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326881-62-3 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol |
| Standard InChI | InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3 |
| Standard InChI Key | GDVLDDOMEVYIQI-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C |
| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C |
Introduction
Chemical Identity and Basic Properties
3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol represents a complex organic molecule containing an indole scaffold with multiple functional groups. The compound features both hydroxyl and amino moieties, giving it distinct chemical and biological properties.
Identification Parameters
The compound is uniquely identified through several chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 326881-62-3 |
| IUPAC Name | 1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol |
| Alternative Names | 3-((3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)propan-1-ol |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| InChI | InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3 |
| InChIKey | GDVLDDOMEVYIQI-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C |
| PubChem Compound ID | 3142799 |
Physicochemical Properties
The physicochemical properties of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol determine its behavior in various environments and its potential applications in research and development.
Physical Properties
The compound exhibits distinct physical characteristics that influence its handling and application, as detailed in Table 2.
Table 2: Physical Properties
| Property | Description |
|---|---|
| Appearance | White to off-white powder or slight yellow solid |
| Physical State at Room Temperature | Solid |
| Solubility | Soluble in water and various organic solvents |
| Storage Conditions | Room temperature in dry, cool, and well-ventilated places |
| Stability | Store away from foodstuff containers or incompatible materials |
These physical properties provide guidance for proper handling and storage of the compound in laboratory settings .
Chemical Properties
The chemical behavior of this compound is largely determined by its functional groups:
-
The indole moiety with methyl substituents at positions 2 and 3
-
A secondary amine (-NH-) linking the two major segments of the molecule
-
Two hydroxyl groups (-OH) at terminal positions
-
A chiral center at the carbon bearing one of the hydroxyl groups
These functional groups enable various chemical interactions, including hydrogen bonding, nucleophilic reactions at the amine, and potential oxidation of the alcohols .
Structural Characteristics
The molecular structure of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol features several key elements that contribute to its chemical behavior and potential biological activity.
Core Structural Elements
The compound comprises three main structural components:
-
A 2,3-dimethylindole core structure
-
A hydroxypropyl chain attached to the indole nitrogen
-
A 3-hydroxypropyl group connected via a secondary amine
This arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and participating in various chemical reactions .
Structural Significance
The indole scaffold is particularly significant, as it appears in numerous bioactive compounds and pharmaceuticals. The 2,3-dimethyl substitution pattern on the indole modifies the electronic properties of the aromatic system, potentially influencing:
-
Receptor binding characteristics
-
Metabolic stability
-
Lipophilicity and membrane permeability
-
Potential interactions with biomolecules
The presence of hydroxyl groups at both ends of the molecule, combined with the secondary amine, creates a compound with both hydrophilic and lipophilic regions, suggesting potential amphiphilic properties that could be relevant for biological interactions .
Applications in Research and Industry
3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol has several potential applications across different fields, though its primary use appears to be in research settings.
Pharmaceutical Research
The compound may serve as:
-
A pharmaceutical intermediate in drug development pipelines
-
A structural scaffold for medicinal chemistry optimization programs
-
A tool compound for investigating specific biological pathways
Its indole structure, similar to many bioactive molecules, makes it potentially valuable in drug discovery efforts .
Biological Applications
Potential biological applications include:
-
Use as a biological fluorescent probe due to the indole core's fluorescent properties
-
Investigation of structure-activity relationships in indole-based compounds
-
Exploration of interactions with specific biological targets
These applications leverage the compound's structural features to gain insights into biological systems .
Biological Activity and Mechanism of Action
While specific data on the biological activity of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol is limited, predictions can be made based on structural features and knowledge of similar indole derivatives.
Structure-Activity Relationships
Several structural features may contribute to potential biological activity:
-
The indole core serves as a privileged structure in medicinal chemistry
-
The 2,3-dimethyl substitution modifies the electronic properties of the indole
-
The hydroxyl groups provide hydrogen bonding capabilities
-
The secondary amine offers a potential site for interaction with biological targets
These structure-activity relationships would be critical to explore in any biological evaluation of the compound .
Comparative Analysis with Related Compounds
A comparative analysis positions 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol within the broader context of similar compounds.
Related Indole Derivatives
Several related compounds provide context for understanding this molecule:
-
3-(3-Hydroxy-propylamino)-propan-1-ol (CAS: 106986) shares the hydroxypropylamino-propanol segment but lacks the indole moiety
-
3-(2,3-dimethyl-1H-indol-1-yl)propan-1-amine (CAS: 39971-86-3) contains the dimethylindole core with a propylamine side chain
-
Indole derivatives with different substitution patterns that modify their physicochemical and biological properties
These structural relationships help establish a framework for understanding how specific modifications affect the compound's properties .
Structural Variations and Their Effects
Different structural variations in indole derivatives can significantly impact their properties:
-
Alkyl substitutions at positions 2 and 3 of the indole affect lipophilicity and metabolic stability
-
Modifications to the hydroxypropylamino linker alter flexibility and hydrogen bonding capabilities
-
Alternative functional groups at terminal positions change interactions with biological targets
Understanding these structure-property relationships provides insight into the potential behavior of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol in various applications .
Current Research Directions and Future Prospects
Research involving 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol and related indole derivatives continues to evolve across several domains.
Emerging Research Areas
Current research directions may include:
-
Investigation of specific biological targets and pathways influenced by this compound
-
Development of more efficient synthetic routes
-
Exploration of structure-activity relationships through systematic modifications
-
Application in fluorescent probe development for biological imaging
These research avenues reflect the versatility of indole-based compounds in chemical and biological research .
Future Development Opportunities
Potential future directions for this compound include:
-
Development as a scaffold for medicinal chemistry optimization programs
-
Investigation of potential therapeutic applications based on biological activity findings
-
Incorporation into more complex chemical systems for specialized applications
-
Use as a building block for novel molecular architectures
The distinctive structural features of this compound provide numerous opportunities for future research and development efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume